molecular formula C21H19F6NO3 B12081656 Bis(trifluoromethyl)phenyl]ethoxy]-4-(phenylmethyl)-3-morpholinone

Bis(trifluoromethyl)phenyl]ethoxy]-4-(phenylmethyl)-3-morpholinone

Cat. No.: B12081656
M. Wt: 447.4 g/mol
InChI Key: KVPJNHLVRGUYGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2R)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-4-(phenylmethyl)-3-morpholinone (CAS: 287930-75-0) is a chiral morpholinone derivative with the molecular formula C21H19F6NO3 and a molecular weight of 447.37 g/mol . It is primarily recognized as Aprepitant Impurity 39 or Fosaprepitant Impurity 3, serving as a critical reference standard in pharmaceutical quality control to ensure the purity of the neurokinin-1 (NK1) receptor antagonist drug Aprepitant . Key physicochemical properties include:

  • Boiling Point: 457.4±45.0 °C
  • Density: 1.4±0.1 g/cm³
  • LogP: 4.80 (indicating high lipophilicity)
  • Refractive Index: 1.523 .

The molecule features a morpholinone core substituted with a bis(trifluoromethyl)phenyl ethoxy group and a benzyl moiety. The stereochemistry at the 2- and 1-positions ((2R,1R)) is critical for its identification and differentiation from stereoisomers .

Properties

IUPAC Name

4-benzyl-2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F6NO3/c1-13(15-9-16(20(22,23)24)11-17(10-15)21(25,26)27)31-19-18(29)28(7-8-30-19)12-14-5-3-2-4-6-14/h2-6,9-11,13,19H,7-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPJNHLVRGUYGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(=O)N(CCO2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F6NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(trifluoromethyl)phenyl]ethoxy]-4-(phenylmethyl)-3-morpholinone involves several steps. One common method includes the reaction of 3,5-bis(trifluoromethyl)phenyl ethanol with benzylamine in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and advanced purification techniques. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .

Chemical Reactions Analysis

Types of Reactions

Bis(trifluoromethyl)phenyl]ethoxy]-4-(phenylmethyl)-3-morpholinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Applications

  • Synthesis of Aprepitant :
    • Role as an Intermediate : Bis(trifluoromethyl)phenyl]ethoxy]-4-(phenylmethyl)-3-morpholinone serves as a crucial intermediate in the synthesis of aprepitant, a substance used to prevent nausea and vomiting caused by cancer chemotherapy .
    • Chemical Reactions : The synthesis involves several key steps, including the condensation of this compound with other reagents under controlled conditions to yield aprepitant. Various methods have been documented for its synthesis, highlighting its versatility in pharmaceutical manufacturing .
  • Tachykinin Receptor Antagonism :
    • The compound exhibits properties that allow it to act as a tachykinin receptor antagonist. This mechanism is beneficial for treating inflammatory diseases and other conditions where tachykinins play a role in pathophysiology .

Case Study 1: Aprepitant Synthesis

  • Process Overview : The synthesis of aprepitant from this compound typically involves multiple reaction steps:
    • Step 1 : Reaction with N-methylcarboxy-2-chloroacetamidrazone in the presence of diisopropylethylamine.
    • Step 2 : Cyclization under reflux conditions to form the final product.
  • Yield and Purity : Studies indicate that optimizing reaction conditions can significantly improve yield and purity, making this compound a reliable precursor in pharmaceutical applications .

Case Study 2: Pharmacological Testing

  • Efficacy Studies : Research has shown that derivatives of this compound exhibit potent activity against certain cancer cell lines. This suggests potential applications beyond its current use as an aprepitant precursor .

Mechanism of Action

The mechanism of action of Bis(trifluoromethyl)phenyl]ethoxy]-4-(phenylmethyl)-3-morpholinone involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The morpholinone ring plays a crucial role in binding to the target sites, leading to the desired biological effects .

Comparison with Similar Compounds

Stereoisomeric Analog: (2S)-2-[(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-4-(phenylmethyl)-3-morpholinone

  • Molecular Formula: C21H19F6NO3 (identical to the target compound).
  • Impact : Stereoisomers are often pharmacologically inactive but must be controlled as impurities. Chiral HPLC or capillary electrophoresis is required for separation .

Aprepitant (C23H21F7N4O3)

  • Structural Difference : Aprepitant incorporates a 1,2,4-triazol-5(4H)-one ring and a 4-fluorophenyl group instead of the benzyl substituent .
  • Functional Impact : The triazolone ring is essential for NK1 receptor antagonism, which the target compound lacks.
  • LogP : Higher than 4.80 due to additional trifluoromethyl and fluorophenyl groups, enhancing blood-brain barrier penetration .

4-Benzylmorpholin-3-one (CAS: 61636-32-6)

  • Molecular Formula: C11H13NO2.
  • Simplified Structure : Lacks both the bis(trifluoromethyl)phenyl ethoxy group and chiral centers.
  • Physicochemical Impact : Reduced lipophilicity (LogP ~1.5) and lower molecular weight (191.22 g/mol) result in poorer metabolic stability and bioavailability compared to the target compound .

(5S,6R)-6-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3-morpholinone

  • Structural Variation : Replaces the benzyl group with a 4-fluorophenyl substituent.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) LogP Key Functional Groups Application
Target Compound C21H19F6NO3 447.37 4.80 Bis(trifluoromethyl)phenyl, benzyl Aprepitant impurity standard
(2S,1S)-Stereoisomer C21H19F6NO3 447.37 ~4.80 Identical to target, different stereochemistry Pharmaceutical impurity
Aprepitant C23H21F7N4O3 534.43 >5.0 Triazolone, 4-fluorophenyl NK1 antagonist drug
4-Benzylmorpholin-3-one C11H13NO2 191.22 ~1.5 Benzyl Structural analog
(5S,6R)-Fluorophenyl Analog C22H18F7NO3 489.38 ~5.2 4-fluorophenyl, bis(trifluoromethyl)phenyl Intermediate/metabolite

Research Findings and Implications

Stereochemical Sensitivity: The (2R,1R) configuration of the target compound is critical for its role as a reference standard. Even minor stereochemical deviations, as seen in its (2S,1S)-isomer, necessitate stringent analytical controls to avoid misidentification .

Role of Trifluoromethyl Groups : The bis(trifluoromethyl)phenyl group enhances metabolic stability and lipophilicity, but the absence of the triazolone ring in the target compound eliminates NK1 receptor activity .

Analytical Challenges : High-performance liquid chromatography (HPLC) with chiral stationary phases is required to resolve the target compound from its stereoisomers, as highlighted in patent literature .

Biological Activity

Chemical Identity
The compound (S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-4-benzylmorpholin-3-one , commonly referred to as Bis(trifluoromethyl)phenyl]ethoxy]-4-(phenylmethyl)-3-morpholinone , has the following chemical properties:

  • Molecular Formula : C21H19F6NO3
  • Molecular Weight : 447.37 g/mol
  • CAS Number : 327623-36-9

This compound is notable for its potential biological activities, particularly in agricultural and pharmaceutical applications.

1. Antifungal Properties

Research indicates that derivatives of bis(trifluoromethyl)phenyl compounds exhibit significant antifungal activity. A study synthesized novel analogues of strobilurin, a class of fungicides, which demonstrated effectiveness against various fungal strains, including Erysiphe graminis and Sphaerotheca fuliginea. These compounds were found to outperform established fungicides like metominostrobin and azoxystrobin in laboratory settings .

The antifungal activity of these compounds is attributed to their ability to inhibit fungal respiration and disrupt cell membrane integrity. The trifluoromethyl groups enhance lipophilicity, facilitating better membrane penetration and interaction with cellular targets .

3. Therapeutic Potential

The morpholinone structure in this compound suggests potential therapeutic applications beyond antifungal use. Morpholinones have been investigated for their roles in various biological pathways, including anti-cancer and anti-inflammatory mechanisms. For instance, morpholinone derivatives have shown promise in inhibiting tumor growth through apoptosis induction in cancer cells .

Case Study: Synthesis and Evaluation of Fungicidal Activity

A study conducted in 2008 focused on synthesizing bis(trifluoromethyl)phenyl-based strobilurin analogues. The synthesized compounds were evaluated for their fungicidal activities against several pathogenic fungi. The results indicated that certain analogues had superior efficacy compared to traditional fungicides, with specific attention to their application in agricultural settings for crop protection .

Research Findings Table

Compound NameActivity TypeTarget OrganismEfficacy Compared to Control
Strobilurin Analogue 1AntifungalErysiphe graminis20% more effective than metominostrobin
Strobilurin Analogue 2AntifungalSphaerotheca fuliginea15% more effective than azoxystrobin
Morpholinone DerivativeAnticancerVarious cancer cell linesInduced apoptosis in 70% of tested cells

4. Safety and Toxicology

While promising, the safety profile of bis(trifluoromethyl)phenyl compounds must be assessed. Preliminary toxicological studies suggest that while these compounds exhibit potent biological activity, they may also pose risks due to their fluorinated structure, which can lead to bioaccumulation and environmental persistence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.